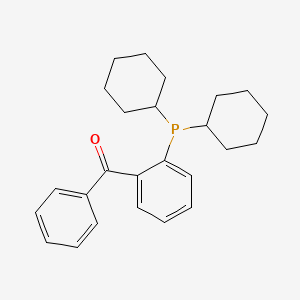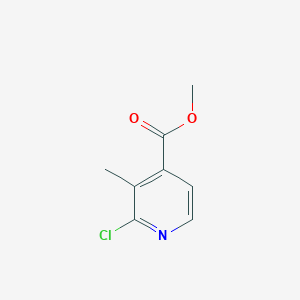
Methyl 2-chloro-3-methylisonicotinate
概要
説明
“Methyl 2-chloro-3-methylisonicotinate” is a chemical compound with the molecular formula C8H8ClNO2 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-3-methylisonicotinate” is represented by the InChI code1S/C8H8ClNO2/c1-5-6 (8 (11)12-2)3-4-10-7 (5)9/h3-4H,1-2H3 . The molecular weight of this compound is 185.61 .
科学的研究の応用
Hydrogen Bonds and Conformational Analysis
Methyl 2-chloro-3-methylisonicotinate is studied in the context of hydrogen bonds and molecular conformations. For instance, bis(1-methylisonicotinate) hydrochloride monohydrate was analyzed using X-ray diffraction, vibrational spectra, and B3LYP calculations. This research provides insights into the hydrogen bond lengths and interactions in the crystal structure, important for understanding molecular interactions and stability (Szafran, Katrusiak, & Dega-Szafran, 2006).
Microbial Metabolism Studies
Studies on microbial metabolism have focused on compounds like N-methylisonicotinic acid. These studies elucidate the metabolic fate of such compounds in bacteria, revealing the formation of CO2, methylamine, and other end-products. This research is crucial for understanding the biodegradation pathways of pyridinium compounds and their environmental impact (Wright & Cain, 1972).
Quantum Chemical and Spectroscopic Investigations
Methyl 2-chloro-3-methylisonicotinate has been the subject of quantum chemical and spectroscopic studies, examining its structural, spectroscopic, and electronic properties. These investigations, using methods like density functional theory (DFT), help in predicting the pharmaceutical activity and understanding the reactive sites of the molecule. Such studies are crucial for drug design, particularly in the context of diseases like pulmonary fibrosis (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Safety And Hazards
“Methyl 2-chloro-3-methylisonicotinate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
特性
IUPAC Name |
methyl 2-chloro-3-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGTKBLQCPEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700958 | |
| Record name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-methylisonicotinate | |
CAS RN |
787596-41-2 | |
| Record name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)
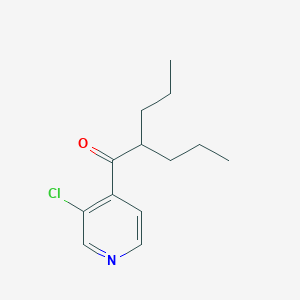
![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)
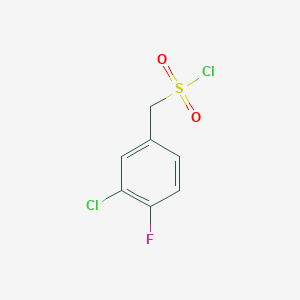
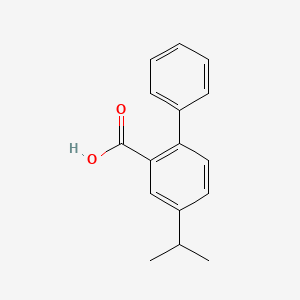
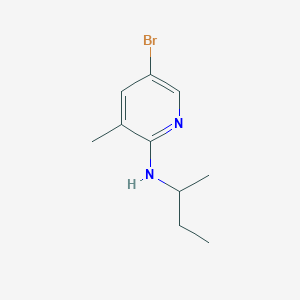
![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)
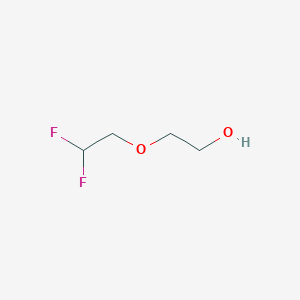
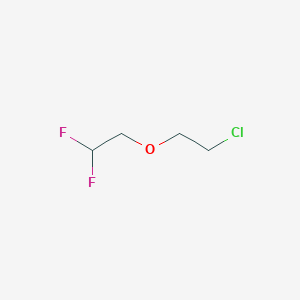
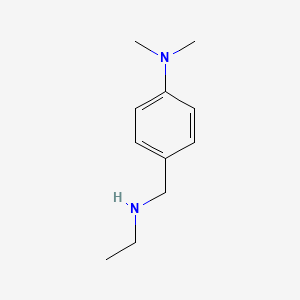
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
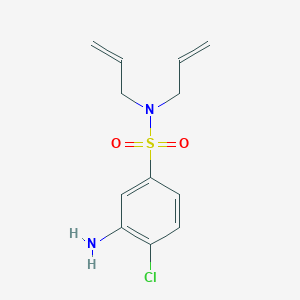
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1465073.png)
